(1R)-2-methyl-4-oxo-3-prop-2-yn-1-ylcyclopent-2-en-1-yl (1S,3S)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate
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Overview
Description
Prallethrin is a synthetic pyrethroid insecticide widely used for its potent insecticidal properties. It is commonly employed in household insecticides, particularly in liquid vaporizers designed to repel mosquitoes. Prallethrin is known for its rapid knockdown effect on insects, making it an effective solution for controlling various pests .
Preparation Methods
Prallethrin is synthesized through a series of chemical reactions involving cyclopent-2-en-1-yl esters. The synthetic route typically involves the esterification of 2-methyl-4-oxo-3-prop-2-ynylcyclopent-2-en-1-yl with 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate. The reaction conditions often include the use of organic solvents and catalysts to facilitate the esterification process . Industrial production methods involve large-scale synthesis using similar chemical routes, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Prallethrin undergoes various chemical reactions, including:
Oxidation: Prallethrin can be oxidized to form corresponding oxides, which may alter its insecticidal properties.
Reduction: Reduction reactions can convert prallethrin into less active forms, impacting its efficacy.
Substitution: Prallethrin can undergo substitution reactions where functional groups are replaced, potentially modifying its activity. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
Prallethrin has a wide range of scientific research applications:
Chemistry: Prallethrin is studied for its chemical properties and reactions, contributing to the development of new insecticidal compounds.
Mechanism of Action
Prallethrin exerts its insecticidal effects by targeting the nervous system of insects. It acts on voltage-gated sodium channels, causing prolonged depolarization of nerve cells. This leads to hyperexcitation, paralysis, and ultimately the death of the insect . The molecular targets include specific sodium channel subunits, and the pathways involved are critical for nerve signal transmission .
Comparison with Similar Compounds
Prallethrin is part of the pyrethroid class of insecticides, which includes compounds such as:
- Allethrin
- Permethrin
- Cypermethrin
- Deltamethrin Compared to these compounds, prallethrin is unique due to its rapid knockdown effect and specific structural features that enhance its insecticidal activity . While allethrin and prallethrin share similar chemical structures, prallethrin’s configuration provides it with distinct properties that make it more effective in certain applications .
Properties
Molecular Formula |
C19H24O3 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
[(1R)-2-methyl-4-oxo-3-prop-2-ynylcyclopent-2-en-1-yl] (1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H24O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h1,9,14,16-17H,8,10H2,2-6H3/t14-,16+,17+/m0/s1 |
InChI Key |
SMKRKQBMYOFFMU-USXIJHARSA-N |
Isomeric SMILES |
CC1=C(C(=O)C[C@H]1OC(=O)[C@H]2[C@@H](C2(C)C)C=C(C)C)CC#C |
Canonical SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC#C |
Origin of Product |
United States |
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